![molecular formula C10H15N3 B3064397 2,3,4,5-Tetrahydro-2-methyl- CAS No. 1026649-65-9](/img/structure/B3064397.png)
2,3,4,5-Tetrahydro-2-methyl-
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-2-methyl- is C₁₁H₁₄ . Its molecular weight is approximately 146.23 g/mol . The compound’s structure comprises a tetrahydrobenzothieno ring fused with an azepine ring. Further analysis using NMR spectroscopy and molecular modeling has been conducted to understand its conformation and electronic properties.
Scientific Research Applications
Synthesis and Functionalization
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a compound related to 2,3,4,5-tetrahydro-2-methyl-, acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. These reactions yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, expanding the scope of organic synthesis (Zhu, Lan, & Kwon, 2003).
Acid-Base Properties and Reactions : The acid-base properties of 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]-1,4-diazepine-2,4,6,11-tetraone, a related compound, are explored. This compound demonstrates interesting chemical behaviors, such as undergoing methylation and reacting with various chemicals like bromine and salicylaldehyde, highlighting its utility in organic chemistry (Loskutov et al., 1978).
Chemical Properties and Analysis
Tetrahydro-beta-carbolines in Food and Biological Fluids : Studies have identified tetrahydro-beta-carbolines, structurally similar to 2,3,4,5-tetrahydro-2-methyl-, in various foodstuffs, human urine, and human milk. This research provides insights into the metabolism of these compounds in humans and their potential biosynthesis (Adachi et al., 1991).
Ring Expansion and Rearrangement : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, similar to 2,3,4,5-tetrahydro-2-methyl-, undergoes ring expansion and rearrangement to form various derivatives, showcasing the versatility and reactivity of such compounds in organic synthesis (Bullock et al., 1972).
Molecular Structure and Electronics : Investigations into the electronic structures of group I, II, and III methyl compounds, which include structures like 2,3,4,5-tetrahydro-2-methyl-, reveal insights into metal-carbon bonding and electronic states. Such studies are crucial for understanding the properties and reactivity of organometallic compounds (OhkuboKatsutoshi et al., 1971).
Future Directions
: A. B. Eresko, E. V. Raksha, Yu. V. Berestneva, A. V. Muratov, A. A. Voitash, V. S. Tolkunov & S. V. Tolkunov. “Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine.” Russian Journal of Organic Chemistry, Volume 56, pages 1929–1936 (2020). Read more.
: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-2-methyl-.” Read more.
: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-.” Read more.
properties
IUPAC Name |
2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-5-12-6-8-3-2-4-9(11)10(8)13-7/h2-4,7,12-13H,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJHPHBADBLSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C(N1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435242 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-2-methyl- | |
CAS RN |
1026649-65-9 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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